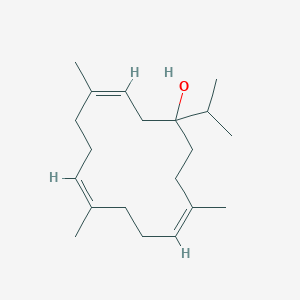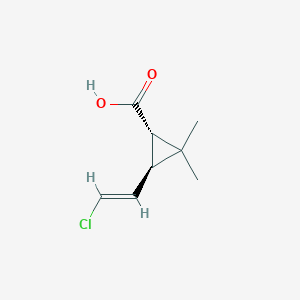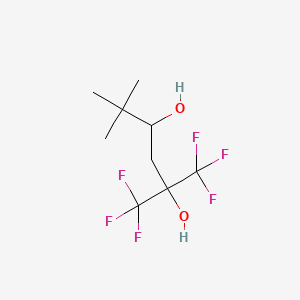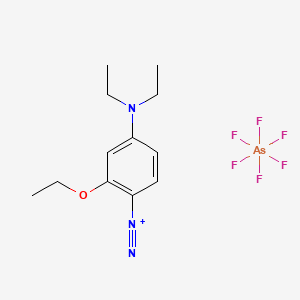
Benzenediazonium, 4-(diethylamino)-2-ethoxy-, hexafluoroarsenate(1-)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzenediazonium, 4-(diethylamino)-2-ethoxy-, hexafluoroarsenate(1-) is a diazonium salt that is used in various chemical reactions and applications. Diazonium salts are known for their versatility in organic synthesis, particularly in the formation of azo compounds, which are widely used in dyes and pigments.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of benzenediazonium, 4-(diethylamino)-2-ethoxy-, hexafluoroarsenate(1-) typically involves the diazotization of 4-(diethylamino)-2-ethoxyaniline. The process generally includes the following steps:
Diazotization: The aniline derivative is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures (0-5°C) to form the diazonium salt.
Precipitation: The resulting diazonium salt is then precipitated as the hexafluoroarsenate(1-) salt by adding hexafluoroarsenic acid.
Industrial Production Methods
Industrial production of diazonium salts, including benzenediazonium, 4-(diethylamino)-2-ethoxy-, hexafluoroarsenate(1-), follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated control systems to maintain the necessary reaction conditions.
化学反応の分析
Types of Reactions
Benzenediazonium, 4-(diethylamino)-2-ethoxy-, hexafluoroarsenate(1-) undergoes several types of chemical reactions, including:
Substitution Reactions: These reactions involve the replacement of the diazonium group with other functional groups, such as halides, hydroxyl, or amino groups.
Coupling Reactions: The diazonium compound can couple with phenols or aromatic amines to form azo compounds.
Reduction Reactions: The diazonium group can be reduced to form the corresponding aniline derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides (e.g., NaCl, NaBr), water (for hydroxylation), and ammonia (for amination). These reactions are typically carried out at low temperatures to maintain the stability of the diazonium salt.
Coupling Reactions: Phenols and aromatic amines are used as coupling partners, often in the presence of a base (e.g., NaOH) to facilitate the reaction.
Reduction Reactions: Reducing agents such as sodium sulfite or stannous chloride are used to convert the diazonium salt back to the aniline derivative.
Major Products
Substitution Reactions: Products include halogenated, hydroxylated, or aminated derivatives of the original aniline compound.
Coupling Reactions: Azo compounds, which are characterized by the presence of the -N=N- azo linkage.
Reduction Reactions: The primary product is the original aniline derivative.
科学的研究の応用
Benzenediazonium, 4-(diethylamino)-2-ethoxy-, hexafluoroarsenate(1-) has several applications in scientific research:
Chemistry: Used in the synthesis of azo dyes and pigments, which are important in the textile and printing industries.
Biology: Employed in the labeling of biomolecules, such as proteins and nucleic acids, for detection and analysis.
Medicine: Investigated for potential use in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of advanced materials, including polymers and nanomaterials, due to its ability to form stable azo linkages.
作用機序
The mechanism of action of benzenediazonium, 4-(diethylamino)-2-ethoxy-, hexafluoroarsenate(1-) involves the formation of reactive intermediates that can undergo various chemical transformations. The diazonium group (-N2+) is highly reactive and can participate in electrophilic substitution reactions, coupling reactions, and reduction reactions. The molecular targets and pathways involved depend on the specific reaction and the nature of the reagents used.
類似化合物との比較
Similar Compounds
- Benzenediazonium, 4-(diethylamino)-, hexafluorophosphate(1-)
- Benzenediazonium, 4-(diethylamino)-, tetrafluoroborate(1-)
- Benzenediazonium, 4-(diethylamino)-, perchlorate(1-)
Uniqueness
Benzenediazonium, 4-(diethylamino)-2-ethoxy-, hexafluoroarsenate(1-) is unique due to the presence of the ethoxy group at the 2-position, which can influence its reactivity and the types of products formed in chemical reactions. Additionally, the hexafluoroarsenate(1-) counterion provides enhanced stability compared to other diazonium salts, making it suitable for a wider range of applications.
特性
CAS番号 |
63217-33-4 |
|---|---|
分子式 |
C12H18AsF6N3O |
分子量 |
409.20 g/mol |
IUPAC名 |
4-(diethylamino)-2-ethoxybenzenediazonium;hexafluoroarsenic(1-) |
InChI |
InChI=1S/C12H18N3O.AsF6/c1-4-15(5-2)10-7-8-11(14-13)12(9-10)16-6-3;2-1(3,4,5,6)7/h7-9H,4-6H2,1-3H3;/q+1;-1 |
InChIキー |
OVPFHCCCMUDSMX-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)C1=CC(=C(C=C1)[N+]#N)OCC.F[As-](F)(F)(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


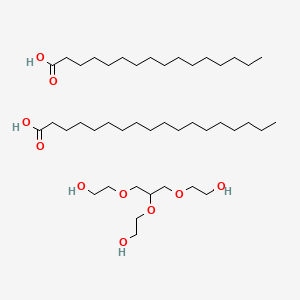
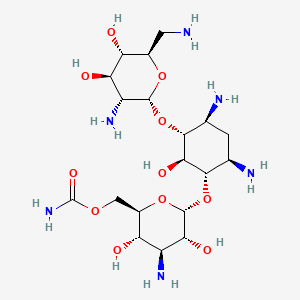

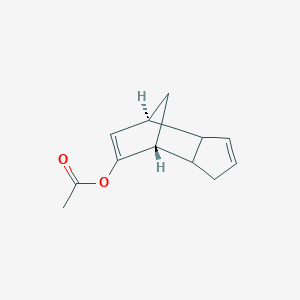


![3-[[4-(1,2,5,6-Tetrahydro-1-methyl-3-pyridinyl)-1,2,5-thiadiazol-3-yl]thio]-1-propanol](/img/structure/B13420333.png)


